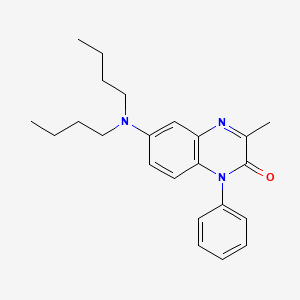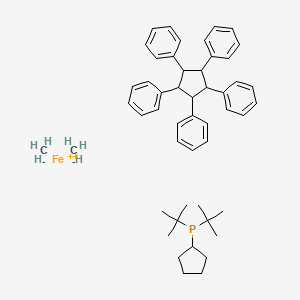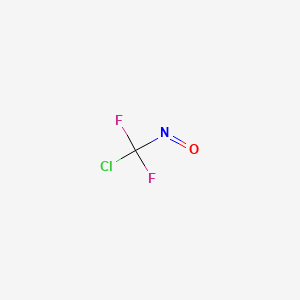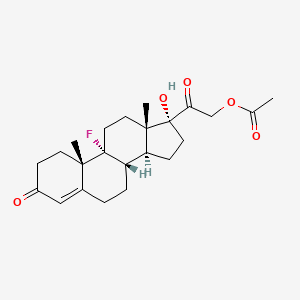
9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate is a synthetic steroid ester. It is a derivative of pregnane, characterized by the presence of a fluoro group at position 9, hydroxy groups at positions 11 and 17, and oxo groups at positions 3 and 20 . This compound is known for its significant biological activity and is used in various scientific and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate typically involves the fluorination of a suitable steroid precursor, followed by acetylation. One common method includes the reaction of a steroidal ketone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoro group at position 9.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available steroidal precursors. The process includes selective fluorination, hydroxylation, and acetylation under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones.
Reduction: Reduction of oxo groups to hydroxy groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various fluorinated steroids with modified functional groups, which can be further utilized in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate is widely used in scientific research due to its potent biological activity. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceutical steroids and other bioactive compounds
Mecanismo De Acción
The mechanism of action of 9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate involves binding to specific steroid receptors in the body. This binding leads to the modulation of gene expression and subsequent alteration of cellular functions. The compound primarily targets glucocorticoid receptors, influencing anti-inflammatory and immunosuppressive pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dexamethasone acetate: Another fluorinated steroid with similar anti-inflammatory properties.
Hydrocortisone acetate: A less potent steroid used for its anti-inflammatory effects.
Fludrocortisone acetate: Known for its mineralocorticoid activity
Uniqueness
9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate is unique due to its specific fluorination at position 9, which enhances its biological activity and receptor binding affinity compared to other similar compounds .
Propiedades
Número CAS |
2820-92-0 |
|---|---|
Fórmula molecular |
C23H31FO5 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
[2-[(8S,9R,10S,13S,14S,17R)-9-fluoro-17-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31FO5/c1-14(25)29-13-19(27)23(28)9-7-17-18-5-4-15-12-16(26)6-8-20(15,2)22(18,24)11-10-21(17,23)3/h12,17-18,28H,4-11,13H2,1-3H3/t17-,18-,20-,21-,22+,23-/m0/s1 |
Clave InChI |
LKOGXABWPMYTKE-WBZLUPOGSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)C)O |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CCC3(C2CCC4=CC(=O)CCC43C)F)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


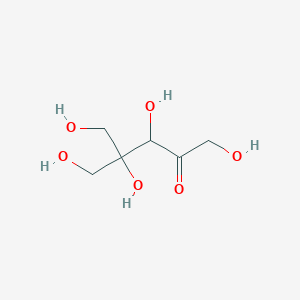

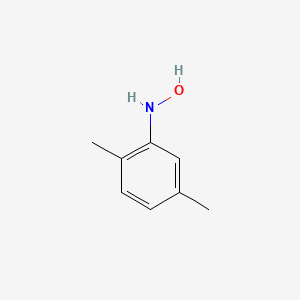
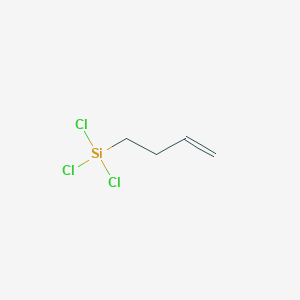
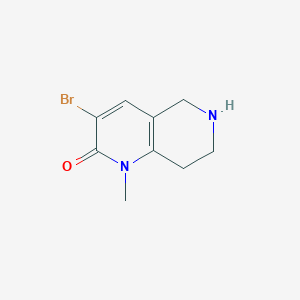
![(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B14749703.png)
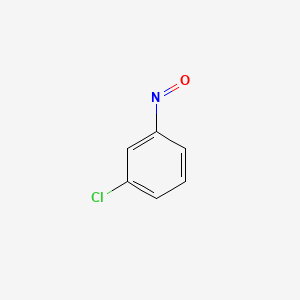

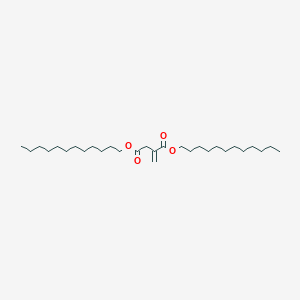
![(1R,3R,4R,7R,9S,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol](/img/structure/B14749727.png)
![3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B14749735.png)
